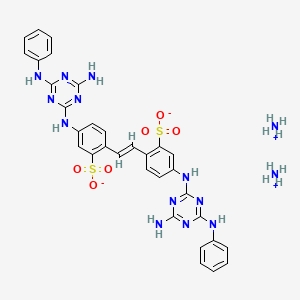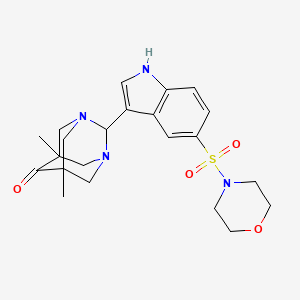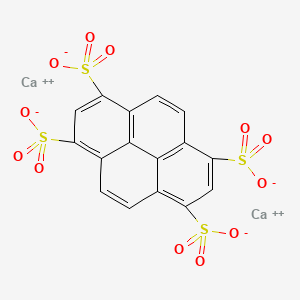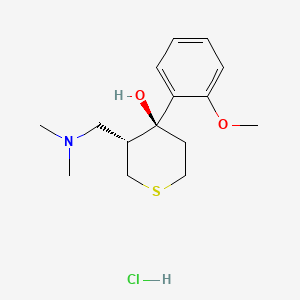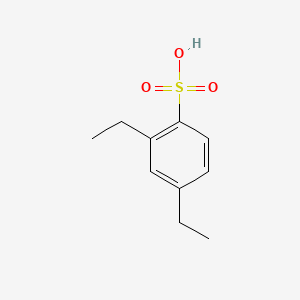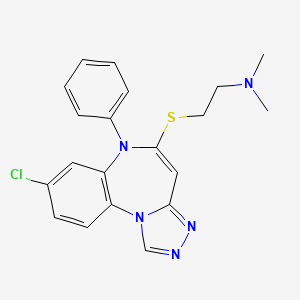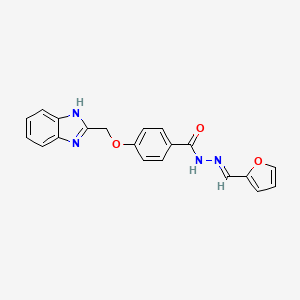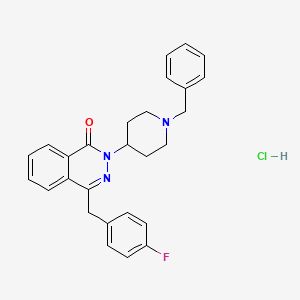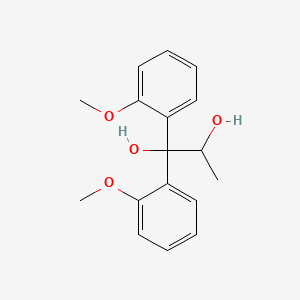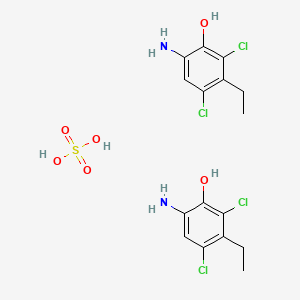
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and naphthalenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- typically involves the chlorination of 4,6-diaminopyrimidine followed by the introduction of the naphthalenyl group. One common method involves the reaction of 4,6-diaminopyrimidine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. The resulting intermediate is then reacted with 1-naphthylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-pyrimidinediamine: Shares the pyrimidine core but lacks the naphthalenyl group.
4,6-Diaminopyrimidine: Lacks both the chlorine and naphthalenyl substitutions.
Naphthylamine derivatives: Contain the naphthalenyl group but differ in the heterocyclic core.
Uniqueness
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- is unique due to the combination of the pyrimidine core with chlorine and naphthalenyl substitutions. This structural arrangement imparts distinct electronic and steric properties, enhancing its reactivity and specificity in various applications.
Eigenschaften
CAS-Nummer |
284681-98-7 |
|---|---|
Molekularformel |
C14H11ClN4 |
Molekulargewicht |
270.72 g/mol |
IUPAC-Name |
2-chloro-4-N-naphthalen-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H11ClN4/c15-14-18-12(16)8-13(19-14)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,16,17,18,19) |
InChI-Schlüssel |
FUPHLHIHRDDOKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=C3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


